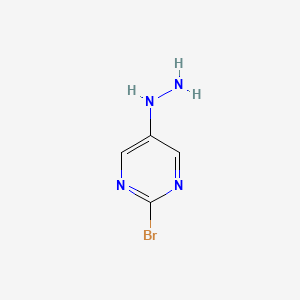

2-Bromo-5-hydrazinylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Drug Discovery and Development

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its widespread application in the development of drugs targeting a vast array of diseases. researchgate.netnih.gov Pyrimidine-based compounds have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. nih.gov

The success of pyrimidine scaffolds in drug discovery can be attributed to several key factors:

Bioisosterism: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as the phenyl ring, allowing for the modification of a drug's properties while maintaining its essential binding interactions. nih.gov

Structural Diversity: The pyrimidine core provides a versatile platform for the introduction of various substituents, enabling the creation of large and diverse chemical libraries for high-throughput screening. researchgate.netnih.gov

Target Interaction: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. researchgate.net

Several commercially available drugs incorporate the pyrimidine moiety, highlighting its importance in modern medicine. These include anticancer agents, antivirals, and antibiotics. tandfonline.com The ongoing research into pyrimidine derivatives continues to yield promising new drug candidates, solidifying the pyrimidine scaffold as a critical component in the future of drug discovery. researchgate.net

Role of Hydrazine (B178648) and Bromine Functionalities in Chemical Synthesis and Biological Activity

The chemical reactivity and biological potential of 2-Bromo-5-hydrazinylpyrimidine are significantly influenced by its two key functional groups: the hydrazine moiety and the bromine atom.

The Hydrazine Moiety:

The hydrazine group (-NHNH2) is a potent nucleophile and a versatile functional group in organic synthesis. It is a key component in the formation of hydrazones, which are a class of compounds known for their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. eurekaselect.comnih.gov The ability of the hydrazine group to form stable five- and six-membered heterocyclic rings through reactions with various electrophiles makes it an invaluable tool for synthetic chemists. mdpi.comclockss.org Hydrazides, derivatives of hydrazine, are also recognized as important synthons for constructing diverse heterocyclic systems with significant therapeutic potential. mdpi.comiscientific.org

The Bromine Atom:

The inclusion of a bromine atom in a molecule can have a profound impact on its physical and biological properties. Bromine is a halogen, and its introduction can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. icl-industrialproducts.comsemanticscholar.org In medicinal chemistry, brominated compounds have been explored for their potential as anticancer and antiviral agents. tethyschemical.com The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. semanticscholar.org Furthermore, the bromine atom serves as a useful handle in synthetic chemistry, particularly in cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Overview of Research Trajectories for Halogenated and Hydrazinyl Heterocycles

The fields of halogenated and hydrazinyl heterocycles are active areas of research, with scientists continually exploring new synthetic methodologies and biological applications.

Halogenated Heterocycles:

Research into halogenated heterocycles is driven by the desire to create novel compounds with enhanced biological activity and improved pharmacokinetic profiles. rsc.org A significant area of investigation involves the use of halogenated pyrimidines as radiosensitizers in cancer therapy. nih.govresearchgate.netiaea.org These compounds can be incorporated into the DNA of cancer cells, making them more susceptible to radiation treatment. nih.gov The development of efficient and regioselective methods for the halogenation of heterocyclic compounds is a key focus for synthetic chemists. rsc.org

Hydrazinyl Heterocycles:

The synthesis and biological evaluation of hydrazinyl heterocycles remain a vibrant area of research. Scientists are particularly interested in the development of novel hydrazone derivatives with potent and selective biological activities. nih.govresearchgate.net The use of hydrazine and its derivatives as building blocks for the construction of complex heterocyclic systems is a well-established and continually evolving field. clockss.orgresearchgate.net The versatility of the hydrazine group allows for the creation of a wide array of heterocyclic scaffolds with diverse therapeutic potential. mdpi.comnih.gov

Contextualizing this compound within Pyrimidine Derivatives Research

This compound occupies a unique and strategic position within the broader landscape of pyrimidine derivatives research. It serves as a bifunctional building block, offering two distinct points for chemical modification. The bromine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents at the 2-position of the pyrimidine ring. orgsyn.orgresearchgate.net Simultaneously, the hydrazine group at the 5-position can be transformed into a wide range of other functional groups or used to construct fused heterocyclic systems.

This dual reactivity makes this compound a highly valuable intermediate in the synthesis of complex pyrimidine-based molecules with potential therapeutic applications. The strategic combination of the pyrimidine core, the reactive bromine atom, and the versatile hydrazine moiety provides a powerful platform for the generation of novel chemical entities for drug discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C4H5BrN4 |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

(2-bromopyrimidin-5-yl)hydrazine |

InChI |

InChI=1S/C4H5BrN4/c5-4-7-1-3(9-6)2-8-4/h1-2,9H,6H2 |

InChI Key |

QUBAGEQWVWEKKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)Br)NN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Bromo 5 Hydrazinylpyrimidine and Its Derivatives

Direct Synthesis Approaches to the Core Pyrimidine (B1678525) Structure

The direct construction of the 2-bromo-5-hydrazinylpyrimidine core involves the sequential or concerted introduction of the bromo and hydrazinyl functionalities onto a pre-existing pyrimidine ring.

Halogenation Reactions on Pyrimidine Systems

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key step in the synthesis of the target compound. Various methods for the halogenation of pyrimidine and its derivatives have been developed. A common strategy involves the electrophilic bromination of an activated pyrimidine precursor. For instance, 2-hydroxypyrimidine (B189755) can be brominated at the 5-position using bromine in a suitable solvent. google.com The resulting 2-hydroxy-5-bromopyrimidine can then be further functionalized.

Another approach involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), as effective halogenating agents for pyrimidine-based nucleosides, a reaction that can be carried out in ionic liquids. elsevierpure.com While this method is demonstrated on nucleosides, the principle of direct halogenation at the C-5 position is applicable to other pyrimidine systems. The reaction conditions, including the choice of solvent and catalyst, can significantly influence the regioselectivity and yield of the halogenation. elsevierpure.com

Furthermore, methods for the one-step synthesis of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine using hydrobromic acid and hydrogen peroxide have been reported, which provides a direct route to a key intermediate. google.com

Introduction of Hydrazinyl Moiety to Pyrimidine Ring

The introduction of the hydrazinyl group is typically achieved through nucleophilic substitution of a suitable leaving group on the pyrimidine ring. A common precursor for this reaction is a halogenated pyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483). The reaction of these halopyrimidines with hydrazine (B178648) hydrate (B1144303) is a widely used method to introduce the hydrazinyl group. researchgate.netresearchgate.net The reaction is often carried out in a polar solvent, and the use of an excess of hydrazine hydrate may be necessary to drive the reaction to completion and minimize the formation of dimeric byproducts. researchgate.net

For the synthesis of this compound, a plausible route involves the reaction of a dihalogenated pyrimidine, such as 2,5-dibromopyrimidine (B1337857) or 5-bromo-2-chloropyrimidine, with hydrazine. The greater reactivity of the halogen at the 2-position of the pyrimidine ring towards nucleophilic substitution facilitates the selective introduction of the hydrazinyl group at this position, leaving the 5-bromo substituent intact.

Preparation of Precursors and Advanced Intermediates

The synthesis of this compound often relies on the preparation and functionalization of key precursors and intermediates.

Functionalization of Pyrimidine Halides

Halogenated pyrimidines are versatile intermediates that can be functionalized through various cross-coupling reactions. nih.gov For instance, palladium- or nickel-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings are well-established methods for the arylation of the pyrimidine ring. nih.gov These reactions allow for the introduction of a wide range of substituents at the halogenated position.

In the context of preparing precursors for this compound, a key intermediate is 5-bromopyrimidine. This can be synthesized by reacting formamide (B127407) with 3,4-dibromo-5-hydroxy-2(5H)-furanone at high temperatures. google.com Another important precursor, 2-chloro-5-bromopyrimidine, can be prepared from 2-amino-5-bromopyrimidine (B17363) via a Sandmeyer-type reaction or from 2-hydroxy-5-bromopyrimidine using a halogenating agent like phosphorus oxychloride. google.com

The functionalization of these pyrimidine halides can also be achieved through electrochemical methods. For example, an electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides has been demonstrated to produce 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov

Derivatization of Hydrazinyl Pyrimidines

The hydrazinyl group on the pyrimidine ring is a reactive handle for further molecular elaboration. The terminal nitrogen of the hydrazinyl group is a strong nucleophile and can readily react with electrophiles. nih.gov For example, hydrazinyl pyrimidines can react with aldehydes and ketones to form the corresponding hydrazones. nih.gov This reaction is often straightforward and does not require activating agents.

Furthermore, the hydrazinyl group can undergo reactions such as acylation and sulfonylation. The derivatization of hydrazinyl pyrimidines is a common strategy to create libraries of compounds with diverse functionalities. For instance, the reaction of 2-hydrazinylpyrimidine with various reagents can lead to the formation of fused heterocyclic systems. researchgate.net

Strategic Chemical Modifications and Derivatization of this compound

The dual functionality of this compound makes it an exceptionally useful scaffold for the synthesis of more complex molecules. The bromine atom at the 5-position can be substituted or used in cross-coupling reactions, while the hydrazinyl group at the 2-position can be transformed into various other functional groups or used to construct fused ring systems.

The bromine atom can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds. researchgate.net This allows for the introduction of aryl, alkyl, or other functional groups at the 5-position.

The hydrazinyl group can be condensed with a variety of carbonyl compounds to form hydrazones, which themselves can be valuable intermediates or final products. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole-fused pyrimidines. The hydrazinyl moiety can also be oxidized to an azo group or be involved in cyclization reactions to form triazolo[4,3-a]pyrimidines. The reaction of 2-(1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide with 2-bromo-1-arylethanones leads to the formation of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones. mdpi.com

Substitution Reactions at the Bromo Position

The C2-position of the pyrimidine ring, substituted with a bromine atom, is susceptible to various nucleophilic substitution reactions. Due to the electron-withdrawing nature of the two ring nitrogens, the carbon atoms at positions 2, 4, and 6 are electron-deficient and thus activated towards nucleophilic attack. bhu.ac.inyoutube.com The bromine atom, being a good leaving group, facilitates these substitutions. While classical nucleophilic aromatic substitution (SNAr) can occur with strong nucleophiles, modern palladium-catalyzed cross-coupling reactions have become the predominant methodology for creating new carbon-carbon and carbon-heteroatom bonds at this position. These reactions offer mild conditions, broad substrate scope, and high functional group tolerance.

Key palladium-catalyzed cross-coupling reactions applicable to the 2-bromo position include:

Suzuki-Miyaura Coupling: This reaction couples the 2-bromopyrimidine with an organoboron reagent (a boronic acid or boronic ester) to form a new C-C bond. gcwgandhinagar.comorganic-chemistry.org It is widely used to synthesize biaryl and heteroaryl compounds. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the 2-bromopyrimidine and a terminal alkyne, yielding an alkynylpyrimidine derivative. bhu.ac.innih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This method is invaluable for the synthesis of conjugated enynes and other acetylene-containing molecules.

Buchwald-Hartwig Amination: This powerful method creates a new C-N bond by coupling the 2-bromopyrimidine with a primary or secondary amine. researchgate.netdntb.gov.uaresearchgate.net This reaction has largely replaced harsher methods for the synthesis of aromatic amines due to its milder conditions and broader applicability. researchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

The following table summarizes these key substitution reactions at the 2-bromo position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Pd(OAc)₂, Pd(PPh₃)₄ with a base (e.g., Na₂CO₃, K₂CO₃) | C-C | 2-Aryl/Vinyl-5-hydrazinylpyrimidine |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, with a base (e.g., Et₃N, piperidine) | C-C (alkynyl) | 2-Alkynyl-5-hydrazinylpyrimidine |

| Buchwald-Hartwig Amination | R¹R²NH | Pd(OAc)₂, with a phosphine (B1218219) ligand (e.g., BINAP, dppf) and a strong base (e.g., NaOtBu) | C-N | N-Substituted-5-hydrazinylpyrimidin-2-amine |

Table 1: Summary of Palladium-Catalyzed Substitution Reactions at the 2-Bromo Position.

Condensation Reactions Involving the Hydrazinyl Group

The hydrazinyl group (-NHNH₂) at the C5-position is a potent nucleophile and a key functional handle for constructing fused heterocyclic ring systems. The terminal amino group of the hydrazine can readily react with electrophilic species, most notably carbonyl compounds, in condensation reactions. These reactions typically involve the formation of a hydrazone intermediate, which can then undergo intramolecular cyclization to yield stable, five- or six-membered heterocyclic rings fused to the pyrimidine core.

A prominent example is the reaction with 1,3-dicarbonyl compounds (e.g., β-diketones, β-ketoesters) to form pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The reaction mechanism is believed to proceed through an initial condensation of the more nucleophilic nitrogen of the hydrazinyl group with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic fused system. researchgate.net

Similarly, condensation with other reagents can lead to different fused systems. For instance, reaction with appropriate precursors can lead to the formation of 1,2,4-triazolo[1,5-a]pyrimidines. One common strategy involves the reaction of a hydrazinylpyrimidine with a carbonyl compound, followed by a Dimroth rearrangement of the intermediate 1,2,4-triazolo[4,3-a]pyrimidine to the more stable [1,5-a] isomer. nih.gov

The table below illustrates the versatility of the hydrazinyl group in forming various fused heterocyclic systems.

| Reactant | Resulting Fused Ring | Product Class |

| β-Diketone (R¹COCH₂COR²) | Pyrazole | Pyrazolo[1,5-a]pyrimidine (B1248293) |

| β-Ketoester (R¹COCH₂COOR²) | Pyrazolone | Pyrazolo[1,5-a]pyrimidin-one derivative |

| α,β-Unsaturated Carbonyl | Pyrazoline | Dihydropyrazolo[1,5-a]pyrimidine |

| Orthoesters / Formic Acid | 1,2,4-Triazole | 1,2,4-Triazolo[1,5-a]pyrimidine |

Table 2: Condensation Reactions of the Hydrazinyl Group to Form Fused Heterocycles.

Modifications of the Pyrimidine Ring System

Beyond substitution at the C2 and C5 positions, the pyrimidine ring itself can undergo various chemical modifications, although these are often more challenging. The electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution. gcwgandhinagar.comresearchgate.net However, the presence of activating groups, such as amino or hydroxyl substituents, can increase the electron density at the C5 position, making electrophilic attack at this site more feasible. researchgate.netslideshare.net

Conversely, the electron-poor character of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. bhu.ac.inslideshare.net While the focus of section 2.3.1 was the displacement of a bromo leaving group, other nucleophilic substitutions can occur. For example, the Chichibabin reaction, involving the amination of a C-H bond with a strong nucleophile like sodium amide, typically occurs at the C2 or C4 positions of pyridine (B92270) and related heterocycles. youtube.com

More profound alterations of the pyrimidine core are known as ring transformation reactions. These reactions can convert the pyrimidine ring into a different heterocyclic or carbocyclic system. Such transformations are often initiated by the attack of a nucleophile, leading to ring-opening of the pyrimidine, followed by a recyclization process. wur.nl For example, certain 5-nitropyrimidines have been shown to undergo a ring transformation to a pyridine ring upon reaction with α-phenylacetamidines. acs.org Quaternization of one of the ring nitrogens can also enhance the reactivity of the pyrimidine ring towards nucleophiles, facilitating ring transformations under milder conditions. wur.nl In some cases, pyrimidine N-oxides can undergo ring contraction to form isoxazole (B147169) derivatives. wur.nl These transformations, while less common, provide a powerful strategy for generating novel molecular scaffolds from pyrimidine precursors.

Reactivity and Mechanistic Investigation of Reaction Pathways

Reactions at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and can participate in a range of reactions, including condensation, oxidation, and reduction.

Nucleophilic Reactivity and Condensation

The hydrazinyl group's nucleophilicity allows it to react with various electrophiles. A prominent example is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. mdpi.com This reaction is fundamental in the synthesis of many biologically active molecules and serves as a key step in the construction of larger heterocyclic systems.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon. This is followed by dehydration, typically under acidic or basic catalysis, to yield the stable hydrazone linkage (-N-N=C).

Oxidation and Reduction Transformations

The hydrazinyl moiety can undergo both oxidation and reduction. Oxidation can lead to the formation of diazonium salts or other nitrogen-containing functional groups, depending on the oxidizing agent and reaction conditions. Conversely, reduction of the hydrazinyl group can yield the corresponding amine. These transformations provide pathways to further functionalize the pyrimidine (B1678525) ring.

Formation of Hydrazone and Related Linkages

The formation of hydrazones is a hallmark reaction of the hydrazinyl group. mdpi.com This reaction is widely employed to link the 2-Bromo-5-hydrazinylpyrimidine core to other molecular fragments. For instance, reaction with isatin (B1672199) derivatives can produce complex structures with potential biological activity. mdpi.com The resulting hydrazone linker is often a key structural element in the design of novel therapeutic agents. mdpi.com

Reactions at the Bromo Moiety

The bromine atom attached to the pyrimidine ring is susceptible to displacement by nucleophiles and can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing bromo substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgpressbooks.pubyoutube.commasterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the bromine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the bromide ion restores the aromaticity of the ring, resulting in the substituted product.

The rate of SNAr reactions is influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. masterorganicchemistry.com Strong nucleophiles and the presence of additional electron-withdrawing groups can enhance the reaction rate. pressbooks.pubmasterorganicchemistry.com

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | Aminopyrimidines | Varies, often with base | masterorganicchemistry.com |

| Alkoxides | Alkoxypyrimidines | Varies, often with base | N/A |

| Thiolates | Thioetherpyrimidines | Varies, often with base | N/A |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromo substituent on the pyrimidine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govsigmaaldrich.com These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position of the pyrimidine ring. fiveable.meyoutube.comyoutube.comyoutube.com

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final cross-coupled product. youtube.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst/Ligand | Product | Reference |

| Phenylboronic acid | Pd(PPh3)4 | 2-Phenyl-5-hydrazinylpyrimidine | sigmaaldrich.com |

| Pyridylboronic acid | PdCl2(dppf) | 2-(Pyridyl)-5-hydrazinylpyrimidine | nih.gov |

Other Transition Metal-Catalyzed Transformations

Beyond the well-established palladium-catalyzed cross-coupling reactions, this compound is a versatile substrate for a variety of other transition metal-catalyzed transformations. These reactions often leverage the reactivity of the carbon-bromine bond and the nucleophilic nature of the hydrazinyl group to construct complex molecular architectures.

Copper-Catalyzed Reactions: Copper catalysts are known to facilitate a range of cross-coupling reactions. In the context of this compound, copper-catalyzed Ullmann-type reactions could be employed to form C-N, C-O, and C-S bonds. For instance, the coupling of the pyrimidine with various amines, alcohols, or thiols in the presence of a copper catalyst would provide access to a diverse array of substituted pyrimidines. The mechanism of these reactions generally involves the formation of a copper(I) acetylide or a related organocopper intermediate, which then undergoes reductive elimination to furnish the coupled product.

Nickel-Catalyzed Reactions: Nickel catalysis offers a cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts have been shown to be effective in the coupling of aryl halides with a variety of partners. For this compound, nickel-catalyzed amination or cyanation reactions could be envisioned. These transformations would likely proceed through a catalytic cycle involving oxidative addition of the C-Br bond to a Ni(0) species, followed by transmetalation or nucleophilic attack and subsequent reductive elimination.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly adept at mediating C-H activation and addition/cyclization reactions. droit.coop While direct examples with this compound are not extensively documented, the hydrazinyl moiety could participate in rhodium-catalyzed reactions with alkynes or other unsaturated partners. droit.coop Such a reaction could proceed via coordination of the rhodium catalyst to the hydrazine (B178648), followed by addition to the alkyne and subsequent intramolecular cyclization, potentially involving the pyrimidine ring or leading to the formation of a new heterocyclic ring fused to the pyrimidine core. droit.coop

A summary of potential transition metal-catalyzed transformations for this compound is presented in Table 1.

Table 1: Potential Other Transition Metal-Catalyzed Transformations of this compound

| Catalyst System | Reaction Type | Potential Product |

|---|---|---|

| CuI / Ligand / Base | Ullmann Condensation | 2-Amino/Alkoxy/Thio-5-hydrazinylpyrimidine Derivatives |

| NiCl₂(dppp) / Base | Amination | 2-Amino-5-hydrazinylpyrimidine Derivatives |

Collaborative and Synergistic Reactivity of Bromo and Hydrazinyl Groups

The proximate positioning of the bromo and hydrazinyl groups on the pyrimidine ring allows for unique collaborative and synergistic reactivity. This interplay is most evident in reactions where one group influences the reactivity of the other or where both participate in a concerted or sequential manner to facilitate a transformation.

The electron-withdrawing nature of the bromine atom at the 2-position enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. Simultaneously, the hydrazinyl group at the 5-position is a potent nucleophile. This electronic arrangement can be harnessed in various synthetic strategies.

One prominent example of this synergistic reactivity is in the synthesis of fused heterocyclic systems. The hydrazinyl group can act as an internal nucleophile, attacking an electrophilic center that is introduced via a reaction at the bromo-position. For instance, a palladium-catalyzed coupling of this compound with a molecule containing an aldehyde or ketone functionality could be followed by an in-situ condensation with the hydrazinyl group to form a hydrazone, which can then undergo further cyclization.

Furthermore, the bromo group can serve as a directing group in certain transition metal-catalyzed C-H activation reactions, guiding the catalyst to a specific position on the pyrimidine ring for functionalization, while the hydrazinyl group can participate in the subsequent bond-forming step.

Intramolecular Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused pyrimidine derivatives through intramolecular cyclization and annulation reactions. These reactions are of significant interest as they provide access to novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

A key transformation in this category is the formation of pyrazolo[1,5-a]pyrimidines. researchgate.netias.ac.inresearchgate.netnih.gov This can be achieved by reacting this compound with a suitable three-carbon electrophile, such as a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. The reaction likely proceeds through an initial condensation of the hydrazinyl group with one of the carbonyl functionalities to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the endocyclic pyrimidine nitrogen onto the other electrophilic carbon, with the concomitant displacement of the bromide, leads to the formation of the fused pyrazolo ring.

Alternatively, oxidative cyclization of hydrazones derived from this compound can also lead to fused systems. scienceopen.com For instance, treatment of a pyrimidinylhydrazone with an oxidizing agent like iodobenzene (B50100) diacetate can induce an intramolecular cyclization to form a triazolopyrimidine derivative. scienceopen.com

The general scheme for the intramolecular cyclization to form pyrazolo[1,5-a]pyrimidines is depicted below:

Scheme 1: General Pathway for Intramolecular Cyclization

A representative example of the types of fused heterocycles that can be synthesized from this compound is provided in Table 2.

Table 2: Examples of Fused Heterocycles from Intramolecular Cyclization

| Reactant | Resulting Fused Heterocycle |

|---|---|

| β-Diketone | Pyrazolo[1,5-a]pyrimidine (B1248293) |

| α,β-Unsaturated Ketone | Dihydropyrazolo[1,5-a]pyrimidine |

Role As a Building Block in Complex Heterocyclic Synthesis

Synthesis of Fused Pyrimidine (B1678525) Systems

The hydrazinyl functional group of 2-Bromo-5-hydrazinylpyrimidine is the primary driver for the synthesis of fused heterocycles. By reacting with compounds containing two electrophilic centers, the hydrazinyl moiety can readily participate in condensation and cyclization cascades to form five- or six-membered rings fused to the pyrimidine core.

Pyrazolopyrimidines are a class of fused heterocycles known for their significant biological activities. The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold can be efficiently achieved using hydrazinopyrimidine precursors. The general strategy involves the reaction of a hydrazinopyrimidine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as β-ketoesters or enaminones. nih.gov

In a typical reaction, this compound would be reacted with a β-diketone in a suitable solvent, often with acid catalysis, to promote the cyclocondensation. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and dehydration to yield the fused pyrazolopyrimidine system. The bromo substituent remains on the pyrimidine ring, offering a handle for further functionalization. nih.gov

Table 1: Illustrative Synthesis of Pyrazolopyrimidines from Hydrazinopyrimidine Precursors

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetylacetone | Acetic Acid, Reflux | 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine |

| This compound | Ethyl Acetoacetate | Ethanol, Reflux | 2-Bromo-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine |

This table presents generalized reactions based on established methodologies for pyrazolopyrimidine synthesis.

The synthesis of triazolopyrimidines represents another powerful application of hydrazinopyrimidine building blocks. rjpbr.comresearchgate.net These fused systems, particularly the rjpbr.comnih.govtriazolo[1,5-c]pyrimidine and rjpbr.comnih.govtriazolo[4,3-c]pyrimidine isomers, are accessible through the reaction of this compound with one-carbon electrophiles. nih.gov

For instance, reaction with reagents like cyanogen (B1215507) bromide, carboxylic acid derivatives, or isothiocyanates can lead to the formation of the fused triazole ring. A common method involves oxidative cyclization of a hydrazone intermediate. researchgate.net For example, condensing this compound with an aldehyde generates a hydrazone, which can then be subjected to an oxidizing agent like ferric chloride to induce cyclization into a rjpbr.comnih.govtriazolo[4,3-c]pyrimidine. nih.gov

Table 2: Representative Synthesis of Triazolopyrimidines

| Reagent 1 | Reagent 2 | Conditions | Fused System |

|---|---|---|---|

| Aromatic Aldehyde | Ferric Chloride (FeCl₃) | Ethanol, Room Temp. | rjpbr.comnih.govTriazolo[4,3-c]pyrimidine nih.gov |

| Carbon Disulfide (CS₂) | Base, then Alkyl Halide | DMF | Thiazolo[3,2-b] rjpbr.comnih.govtriazolopyrimidine |

This table illustrates synthetic routes based on general methods for triazolopyrimidine formation.

The versatility of the hydrazinyl group extends beyond the synthesis of pyrazoles and triazoles. It can react with a variety of other electrophilic partners to create a wider array of fused systems. For example, reaction with α-haloketones can lead to the formation of pyridazinopyrimidines, while reaction with diketene (B1670635) can yield pyrimidinyl-pyrazolone structures. Each of these fused scaffolds provides a unique three-dimensional arrangement of atoms, expanding the chemical space accessible from this single precursor.

Construction of Diverse Pyrimidine Scaffolds and Derivatives

While the hydrazinyl group is key for ring fusion, the bromo substituent at the 2-position is instrumental for decorating the pyrimidine core. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. google.com

Reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to replace the bromine atom with various functional groups. This capability is crucial for structure-activity relationship (SAR) studies, where modifying substituents on the pyrimidine ring can fine-tune the biological activity of the resulting molecule. For example, coupling with various arylboronic acids can generate a library of 2-aryl-5-hydrazinylpyrimidines, each of which can then be used in subsequent cyclization reactions to produce diverse fused heterocycles. ossila.com

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. mdpi.comnih.gov this compound is an excellent candidate for MCRs.

A hypothetical MCR could involve this compound, an aldehyde, and an isocyanide (a Ugi-type reaction) or a β-ketoester (a Biginelli-type reaction). For instance, a one-pot reaction of this compound, an aldehyde, and a 1,3-dicarbonyl compound could potentially lead to complex fused systems in a single, highly efficient step. researchgate.netbeilstein-journals.org The ability to generate complex and diverse structures rapidly makes MCRs involving this building block highly attractive for drug discovery programs. mdpi.com

Regioselectivity and Stereoselectivity in Complex Molecule Synthesis

When a bifunctional molecule like this compound undergoes cyclization, the question of regioselectivity arises. The hydrazinyl group has two nitrogen atoms (α and β), and either can potentially participate in the initial nucleophilic attack. The outcome of the reaction is often dictated by the reaction conditions and the nature of the electrophile.

In the synthesis of pyrazolo[1,5-a]pyrimidines from β-dicarbonyls, the reaction typically proceeds regioselectively. The more nucleophilic terminal nitrogen (β-nitrogen) of the hydrazinyl group usually attacks one of the carbonyl carbons first, followed by cyclization involving the internal nitrogen (α-nitrogen). nih.gov

Similarly, in the synthesis of triazolopyrimidines, the choice of reagents and reaction pathway can control which isomer is formed. For example, reaction with formic acid might lead to one regioisomer, while a multi-step pathway involving an intermediate acylhydrazide might produce another. Controlling this regioselectivity is crucial for ensuring the synthesis of a single, well-defined product. nih.gov Stereoselectivity becomes a factor when chiral centers are introduced, for instance, by using a chiral aldehyde in a multi-component reaction, which could lead to diastereomeric products whose formation ratio may be influenced by catalysts or reaction conditions.

Scientific Data Unavilable for this compound

A thorough review of available scientific literature reveals a significant lack of published research focused on the specific chemical compound This compound . Consequently, the generation of a detailed and scientifically accurate article covering the computational and theoretical investigations as requested is not possible at this time.

The specific data required to populate the outlined sections—including Quantum Chemical Studies like Density Functional Theory (DFT) analysis, Frontier Molecular Orbital (FMO) theory, tautomerism, and conformational analysis, as well as Molecular Docking and Dynamics Simulations—is not present in the public domain for this particular molecule.

While computational studies exist for structurally related compounds, such as pyridine (B92270) or other pyrimidine derivatives, extrapolating this information would not adhere to the strict requirement of focusing solely on this compound. The unique electronic and structural properties of a molecule are determined by its precise composition and arrangement of atoms. Therefore, data from analogous but different compounds would not be scientifically valid for this specific subject.

Further research and publication by the scientific community are required before a comprehensive computational and theoretical analysis of this compound can be provided.

Computational and Theoretical Investigations

Structure-Energy Relationships and Thermodynamic Stability

The thermodynamic stability of 2-Bromo-5-hydrazinylpyrimidine and its relationship with its molecular structure can be rigorously investigated using computational methods. Density Functional Theory (DFT) is a commonly employed method for such studies on pyrimidine (B1678525) derivatives, offering a good balance between accuracy and computational cost. nih.govacs.orgnih.gov By calculating the electronic energy and thermodynamic properties, a detailed picture of the molecule's stability can be constructed.

The stability of a molecule is fundamentally linked to its total electronic energy. A lower total energy corresponds to a more stable structure. For this compound, this would involve optimizing the molecular geometry to find the lowest energy conformation. This process considers bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface.

Furthermore, the thermodynamic stability can be quantified by calculating standard thermodynamic functions such as the standard enthalpy of formation ((\Delta H_f^\circ)), standard Gibbs free energy of formation ((\Delta G_f^\circ)), and entropy (). These values provide a measure of the compound's stability relative to its constituent elements in their standard states. A negative value for (\Delta H_f^\circ) and (\Delta G_f^\circ) would indicate that the formation of this compound is an energetically favorable process.

Table 1: Illustrative Thermodynamic Properties of this compound (Hypothetical Data)

| Property | Calculated Value (Illustrative) | Unit |

| Standard Enthalpy of Formation ((\Delta H_f^\circ)) | -150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation ((\Delta G_f^\circ)) | -85.2 | kJ/mol |

| Standard Entropy () | 320.1 | J/(mol·K) |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from computational analysis and are not based on experimental or published results for this compound.

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, computational methods can provide valuable predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govnih.govd-nb.info Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can help in the assignment of experimental spectra and in confirming the molecular structure. The electronic environment of each proton and carbon atom in this compound, influenced by the bromine and hydrazinyl substituents, will result in a unique set of chemical shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption ((\lambda_{max})) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would reveal electronic transitions characteristic of the substituted pyrimidine system, likely involving (\pi \to \pi^*) and transitions.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |

| ¹H NMR | Chemical Shift (ppm) | Pyrimidine-H: 8.2; NH₂: 5.5; NH: 9.1 |

| ¹³C NMR | Chemical Shift (ppm) | C-Br: 110; C-N (ring): 155, 160; C-H (ring): 145 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch: 3400, 3300; C=N stretch: 1620; C-Br stretch: 650 |

| UV-Vis Spectroscopy | (\lambda{max}) (nm) | 230, 285 |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from computational analysis and are not based on experimental or published results for this compound.

Biological Activity Studies: in Vitro and Mechanistic Aspects

Anticancer and Cytotoxic Activity

The hydrazone functional group is a key pharmacophore in the design of novel antitumor agents. nih.govnih.gov Derivatives incorporating pyrimidine (B1678525) and hydrazone moieties have demonstrated significant cytotoxic effects across a variety of cancer cell lines, operating through multiple mechanisms of action. nih.govnih.govnih.gov

Evaluation against Specific Cancer Cell Lines

A number of pyrimidine hydrazone derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. Many of these compounds have shown potent cytotoxicity, in some cases exceeding the efficacy of established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Doxorubicin. nih.govekb.eg

For instance, a series of 4,6-dihydrazone pyrimidine derivatives demonstrated broad-spectrum antitumor activity against cell lines including human breast adenocarcinoma (MCF-7), gastric carcinoma (BGC-823), lung carcinoma (A549), and hepatocellular carcinoma (BEL-7402). nih.gov Notably, compounds 10a and 10f from this series were particularly effective against BGC-823 and BEL-7402 cells. nih.gov Similarly, healthinformaticsjournal.comhealthinformaticsjournal.comnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazone fragment exhibited significant growth inhibition in gastric (MGC-803), prostate (PC3), and lung (PC9) cancer cell lines, among others. nih.gov One compound, 34 , was exceptionally potent against PC3 cells with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov

Other studies have highlighted the efficacy of pyrimidine-hydrazone hybrids against additional cancer types. Hydrazide-hydrazone derivatives have shown cytotoxicity against CNS cancer (SF-268) and non-small cell lung cancer (NCI-H460). ekb.eg Another study revealed that a 2,4-diarylaminopyrimidine hydrazone derivative, 14f , displayed exceptional antiproliferative effects against thyroid cancer cells (TPC-1). nih.gov

Below is an interactive data table summarizing the cytotoxic activity of selected pyrimidine hydrazone derivatives against various cancer cell lines.

Cytotoxic Activity of Pyrimidine Hydrazone Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| Compound 10a | BGC-823 | Gastric Carcinoma | 9.00 | nih.gov |

| Compound 10f | BGC-823 | Gastric Carcinoma | 7.89 | nih.gov |

| Compound 10a | BEL-7402 | Hepatocellular Carcinoma | 6.70 | nih.gov |

| Compound 10f | BEL-7402 | Hepatocellular Carcinoma | 7.66 | nih.gov |

| Compound 34 | PC3 | Prostate Cancer | 0.026 | nih.gov |

| Compound 43 | MGC-803 | Gastric Carcinoma | 0.85 | nih.gov |

| Compound 14f | TPC-1 | Thyroid Cancer | 0.113 | nih.gov |

| T9 | A-549 | Lung Cancer | <10 | researchgate.net |

Enzyme Inhibition Profiles (e.g., Kinases)

A key mechanism underlying the anticancer activity of pyrimidine hydrazone derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.gov

One of the significant targets is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase overexpressed in many tumors. A novel 2,4-diarylaminopyrimidine hydrazone derivative, compound 14f , was identified as a potent FAK inhibitor with an IC50 value of 35 nM. nih.gov Mechanistic studies showed that this compound inhibits the phosphorylation of FAK at multiple tyrosine residues (Tyr397, Tyr576/577, and Tyr925) in TPC-1 thyroid cancer cells, thereby disrupting downstream signaling. nih.gov The 2,4-diaminopyrimidine (B92962) scaffold is a common feature in other kinase inhibitors, where it often forms critical hydrogen bonds within the kinase active site. nih.gov

In addition to FAK, these derivatives have been evaluated against other kinases. Compound 14f also showed moderate inhibitory activity against ALK, EGFR, Pyk2, and TYK2 kinases. nih.gov Other research on pyrazolo[1,5-a]pyrimidines, a related class, has shown potent inhibition of a wide range of kinases including CDK2, EGFR, and B-Raf, highlighting the versatility of the pyrimidine core in designing kinase inhibitors. nih.govgoogle.com Furthermore, some triazolopyrimidine derivatives have been found to suppress EGFR expression. nih.gov

Apoptosis Induction and Related Pathway Modulation

Inducing apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. Pyrimidine hydrazone derivatives have been shown to be effective inducers of apoptosis in various cancer cells. nih.govdoaj.orgnih.gov

Studies on healthinformaticsjournal.comhealthinformaticsjournal.comnih.govtriazolo[4,5-d]pyrimidine derivatives revealed that they can induce apoptosis in MGC-803 gastric cancer cells. nih.gov Further investigation into the mechanism showed that this process is likely mediated through the mitochondrial pathway. nih.gov This is characterized by a decrease in the mitochondrial membrane potential (MMP), the activation of initiator caspase-9 and executioner caspase-3, and a shift in the balance of Bcl-2 family proteins. nih.gov Specifically, the expression of pro-apoptotic proteins like Bax, Bak, and PUMA was upregulated, while the expression of anti-apoptotic proteins Bcl-2 and Mcl-1 was downregulated. nih.gov

Similarly, hybrid 4,6-dihydrazone pyrimidine derivatives were found to induce early apoptosis in BGC-823 cells in a dose-dependent manner. nih.gov Pyrazolo[3,4-d]pyrimidin-4(5H)-ones linked to hydrazones also triggered significant apoptotic cell death in MCF-7 breast cancer cells. nih.gov These compounds were also observed to cause cell cycle arrest, primarily in the G0/G1 phase. nih.gov One study on a triazolopyrimidine derivative, compound 34 , also confirmed its ability to induce apoptosis in PC3 prostate cancer cells. nih.gov Among simpler hydrazine-pyrimidine derivatives, 2,4-dihydrazinouracil was found to possess strong apoptogenic activity in murine leukemia cells, causing characteristic nuclear fragmentation and the formation of apoptotic bodies. doaj.orgceon.rs

DNA Interaction Studies (e.g., Groove Binding, Intercalation)

The interaction of small molecules with DNA is a well-established mechanism for anticancer drugs. Molecules can bind non-covalently to DNA through intercalation (inserting between base pairs) or by fitting into the major or minor grooves. nih.gov

Studies on hybrid 4,6-dihydrazone pyrimidine derivatives (10a and 10f ) have explored their DNA binding properties using spectroscopic methods and molecular docking. nih.govnih.gov UV-Vis absorption and circular dichroism (CD) spectroscopy results suggested that these compounds interact with DNA through a combination of groove binding and partial intercalation. nih.govnih.gov Molecular docking simulations provided further insight, showing that the compounds could fit into the minor groove of the DNA double helix and also stack between base pairs. nih.gov The nitrogen atoms on the hydrazone and pyridine (B92270) moieties were predicted to form hydrogen bonds with DNA bases, stabilizing the interaction. nih.gov The binding affinity of these compounds to DNA was found to be significant, suggesting that this interaction contributes to their cytotoxic effects. nih.gov

Reactive Oxygen Species (ROS) Generation Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules that, at elevated levels, can induce cellular damage and trigger apoptosis. nih.gov The generation of ROS is another mechanism through which pyrimidine hydrazone derivatives exert their anticancer effects. nih.govnih.gov

Several studies have demonstrated that treatment of cancer cells with these derivatives leads to a significant increase in intracellular ROS levels. nih.govnih.gov For example, both healthinformaticsjournal.comhealthinformaticsjournal.comnih.govtriazolo[4,5-d]pyrimidine derivative 34 and 4,6-dihydrazone pyrimidine derivatives 10a and 10f were shown to increase cellular ROS content in PC3 and BGC-823 cells, respectively. nih.govnih.gov This elevation in oxidative stress is believed to be a key contributor to the induction of apoptosis observed with these compounds. The excess ROS can damage cellular components, including mitochondria, which can in turn activate the intrinsic apoptotic pathway. nih.gov The ability of hydrazone-containing compounds to participate in redox reactions, sometimes facilitated by metal ions like iron through Fenton-like reactions, may underlie their capacity to generate ROS. rsc.org

Antimicrobial Activity

In addition to their anticancer properties, pyrimidine and hydrazone derivatives are recognized for their significant antimicrobial potential, providing a valuable scaffold for the development of new agents to combat multidrug-resistant pathogens. healthinformaticsjournal.comhealthinformaticsjournal.comnih.gov

A variety of pyrimidine-hydrazone compounds have been synthesized and tested against a panel of pathogenic bacteria and fungi. One study reported a series of N'-(arylidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide derivatives, with compound 3a , which contains a 2-pyridyl moiety, showing the most activity against the tested microorganisms, including Escherichia coli, Serratia marcescens, and Bacillus subtilis. benthamdirect.comingentaconnect.com Another pyrimidine derivative, compound 19 , exhibited antibacterial activity against E. coli and Staphylococcus aureus that was two-fold higher than the standard drug ampicillin. nih.gov This compound was also effective against multidrug-resistant clinical isolates of Klebsiella pneumoniae and methicillin-resistant S. aureus (MRSA). nih.gov Molecular docking studies for some of these compounds suggest that their mechanism of action may involve the inhibition of DNA gyrase, a crucial bacterial enzyme. nih.gov

Below is an interactive data table summarizing the minimum inhibitory concentration (MIC) of selected pyrimidine hydrazone derivatives against various microbial strains.

Antimicrobial Activity of Pyrimidine Hydrazone Derivatives

| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 3a | B. subtilis | - | >31.25 | ingentaconnect.com |

| Compound 3a | S. marcescens | - | 62.5 | ingentaconnect.com |

| Compound 3i | B. subtilis | - | 31.25 | ingentaconnect.com |

| Compound 19 | E. coli | - | 12.5 | nih.gov |

| Compound 19 | S. aureus | - | 6.25 | nih.gov |

| Compound 19 | K. pneumoniae | MDR | 12.5 | nih.gov |

| Compound 19 | S. aureus | MRSA1 | 3.125 | nih.gov |

| Ampicillin (Control) | E. coli | - | 25 | nih.gov |

| Ampicillin (Control) | S. aureus | - | 12.5 | nih.gov |

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Derivatives of 2-Bromo-5-hydrazinylpyrimidine have been investigated for their antibacterial properties against a variety of bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antibacterial efficacy.

Studies on various pyrimidine derivatives have shown a broad spectrum of activity. For instance, some newly synthesized pyrimidine derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. ias.ac.in In one study, certain pyrimidine derivatives showed promising activity against various bacterial strains, with some compounds exhibiting higher potency than standard antibiotics. nih.gov Another study reported that some trisubstituted pyrimidine derivatives were effective against several staphylococcal infections. nih.gov

The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the pyrimidine ring. For example, the presence of a bromo substituent at the meta position of aminopyrimidines has been shown to result in appreciable activity against E. coli. nih.gov Similarly, hydrazide-hydrazone derivatives containing electron-withdrawing groups like nitro (NO2), iodine (I), or bromine (Br) have demonstrated better antibacterial activity compared to those with electron-donating groups. nih.gov

Interactive Table: Antibacterial Activity of Pyrimidine Derivatives

| Compound Type | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Trisubstituted Pyrimidines | Staphylococcal infections | Effective | nih.gov |

| Aminopyrimidines with m-bromo substituent | E. coli | Appreciable activity | nih.gov |

| Hydrazide-hydrazones with electron-withdrawing groups | S. pneumoniae, E. coli | Significant activity, sometimes exceeding standard antibiotics | nih.gov |

Antifungal Efficacy and Mechanisms

The antifungal potential of pyrimidine derivatives is another area of active research. These compounds have been tested against various fungal pathogens, and their mechanisms of action are being elucidated.

Several pyrimidine derivatives have shown significant antifungal activity. frontiersin.orgnih.gov For example, a series of novel pyrimidine derivatives containing an amide moiety exhibited notable in vitro antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.gov Specifically, compounds with a bromo substituent on the benzamide (B126) ring showed high inhibition rates. frontiersin.org

The mechanism of antifungal action for pyrimidine derivatives can be diverse. It is suggested that they may inhibit essential enzymes involved in fungal biosynthesis or disrupt the fungal cell membrane. nih.gov For instance, some pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. nih.gov The presence of specific structural features, such as a pyrimidinethione moiety, has been associated with potent antifungal effects. nih.gov Hydrazine-based compounds have also demonstrated fungicidal activity against Candida albicans, including drug-resistant strains, by potentially disrupting biofilm formation. nih.gov

Interactive Table: Antifungal Activity of Pyrimidine Derivatives

| Compound Type | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrimidine-amide derivatives | B. dothidea, Phomopsis sp., B. cinerea | High inhibition rates, particularly with bromo substituent | frontiersin.orgnih.gov |

| Pyrimidinethione derivatives | Various fungi | Potent antifungal activity | nih.gov |

Anti-inflammatory Mechanisms of Action

Pyrimidine derivatives have emerged as a promising class of anti-inflammatory agents. nih.govgsconlinepress.comjddtonline.info Their mechanisms of action often involve the modulation of key inflammatory pathways and mediators.

Inhibition of Inflammatory Mediators and Enzymes

A primary mechanism by which pyrimidine derivatives exert their anti-inflammatory effects is through the inhibition of inflammatory mediators and enzymes. nih.gov Like many nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds can suppress the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins (B1171923) (PGE2), key mediators of inflammation. nih.gov

Studies have shown that certain pyrimidine derivatives are selective inhibitors of COX-2. nih.gov This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Beyond COX inhibition, pyrimidine derivatives have been found to inhibit the production of other inflammatory mediators such as nitric oxide (NO) and various pro-inflammatory cytokines like interleukin-6 (IL-6). nih.govnih.gov Some derivatives have also demonstrated the ability to suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in the inflammatory response. nih.gov

Other Investigated Pharmacological Activities (e.g., Antiviral)

In addition to their antibacterial, antifungal, and anti-inflammatory properties, pyrimidine derivatives have been explored for a variety of other pharmacological activities. nih.govjddtonline.infojuniperpublishers.com The structural versatility of the pyrimidine nucleus allows for the development of compounds with diverse therapeutic potential. gsconlinepress.com

Notably, antiviral activity has been a significant area of investigation. orientjchem.org Certain pyrimidine derivatives have shown promise as antiviral agents, including activity against HIV. orientjchem.org The mechanism of antiviral action can involve the inhibition of viral enzymes such as reverse transcriptase. nih.gov Furthermore, various pyrimidine derivatives have been reported to possess anticancer, antitubercular, anticonvulsant, and antihypertensive activities, highlighting the broad pharmacological scope of this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR studies provide valuable insights for the design of more potent and selective therapeutic agents. nih.govnih.gov

Correlating Structural Modifications with Biological Potency

SAR studies on pyrimidine derivatives have revealed that the nature, position, and stereochemistry of substituents on the pyrimidine ring play a pivotal role in determining their biological potency and selectivity. nih.govnih.gov

For instance, in the context of antibacterial activity, the introduction of electron-withdrawing groups, such as halogens or nitro groups, at specific positions on an associated phenyl ring can enhance potency. nih.gov Conversely, the presence of bulky substituents may be detrimental to activity. nih.gov In antifungal pyrimidine derivatives, the incorporation of specific moieties, like a substituted phenylacetamide at the C2 position, and the presence of electron-withdrawing groups on an aromatic ring have been shown to improve efficacy. nih.gov

Regarding anti-inflammatory activity, the substitution pattern on the pyrimidine core can dictate the selectivity for COX-1 versus COX-2 enzymes. nih.gov For kinase inhibitors, specific substitutions at the 3- and 6-positions of a fused pyrazolo[1,5-a]pyrimidine (B1248293) system were found to be critical for optimizing potency against KDR kinase. nih.gov These SAR insights are instrumental in the rational design of new pyrimidine-based compounds with improved pharmacological profiles.

Elucidation of Pharmacophore Features

A pharmacophore model for this compound has not been established. Such a model would typically define the essential three-dimensional arrangement of chemical features necessary for its biological activity. The process involves identifying key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that would govern its binding to a biological target. Without experimental activity data, the generation and validation of a meaningful pharmacophore model are not possible.

Selectivity Profile Analysis

An analysis of the selectivity profile for this compound is not available. This type of analysis would typically involve screening the compound against a panel of related and unrelated biological targets, such as a broad range of kinases or receptors, to determine its specificity. This information is crucial for assessing the potential for off-target effects and for understanding its mechanism of action. The absence of any screening data means that its selectivity remains uncharacterized.

No specific experimental data from research studies concerning Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Elemental Analysis, or X-ray Crystallography for this particular compound could be retrieved.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article outline. The available information is insufficient to generate an article that adheres to the user's strict requirements for data tables and detailed research findings.

Q & A

Q. What challenges arise in transitioning this compound from in vitro to in vivo studies?

- Methodological Answer: Address poor solubility via salt formation (e.g., HCl salt) or nanoformulation (PLGA nanoparticles). Assess bioavailability in rodent PK studies (IV/PO dosing, LC-MS/MS plasma analysis). Hydrazines may require prodrug strategies (e.g., acetyl protection) to reduce toxicity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.